molecular formula C31H23F6N3S B2959077 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea CAS No. 866940-63-8

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea

Cat. No.: B2959077
CAS No.: 866940-63-8
M. Wt: 583.6
InChI Key: RBTCRINIDGCSBC-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a naphthalene-based substituent functionalized with a dimethylamino group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the naphthalene system contributes to π-π stacking interactions, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F6N3S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37/h3-17H,1-2H3,(H2,38,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCRINIDGCSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea, a thiourea derivative, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H21F6N3S
  • Molecular Weight : 413.43 g/mol
  • CAS Number : 851477-20-8
  • IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-[1-(2-(dimethylamino)naphthalen-1-yl)naphthalen-2-yl]thiourea

The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, improving their bioavailability and interaction with biological targets.

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:

  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that thiourea derivatives can inhibit the growth of pathogenic bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Pathogen Minimum Inhibitory Concentration (MIC)
MRSA10 µg/mL
E. coli15 µg/mL
S. aureus12 µg/mL

Antioxidant Activity

Thiourea derivatives are also recognized for their antioxidant capabilities:

  • DPPH Assay : The compound showed strong reducing potential with an IC50 value of approximately 45 µg/mL, indicating its efficacy in scavenging free radicals .

The biological activity of thiourea derivatives is largely attributed to their ability to form hydrogen bonds with target biomolecules, influencing various biochemical pathways involved in disease processes. This includes modulation of cell signaling pathways related to apoptosis and angiogenesis in cancer cells .

Study on Anticancer Effects

A study published in Molecules highlighted the anticancer effects of a series of thiourea derivatives. The derivatives were tested against human leukemia cell lines, showing promising results with low IC50 values (as low as 1.50 µM) . This suggests that modifications in the thiourea structure can significantly enhance anticancer activity.

Research on Antimicrobial Properties

In another study focusing on antimicrobial activities, several thiourea derivatives were synthesized and evaluated for their effectiveness against drug-resistant bacterial strains. The results indicated that certain structural modifications led to enhanced potency against biofilms formed by S. aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The compound’s structural and functional attributes can be compared to analogous thioureas documented in the literature:

Structural Features

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (CAS 851477-20-8) This derivative replaces the naphthalene system with a cyclohexyl group. The dimethylamino group is positioned on a chiral cyclohexane ring, favoring stereoselective interactions. Its molecular weight (413.42 g/mol) is lower than the target compound, likely due to reduced aromaticity .
  • (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(6-methoxynaphthalen-2-yl)ethyl)thiourea (Compound 1x) Features a methoxy-substituted naphthalene instead of dimethylamino. The methoxy group increases polarity but reduces basicity compared to dimethylamino, impacting solubility and receptor-binding kinetics .
  • (RC,SFe)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-{1-[2-(diphenylphosphanyl)ferrocenyl]ethyl}thiourea
    Incorporates a ferrocene-phosphine moiety, introducing redox-active and catalytic properties absent in the target compound. The iron center enables electrochemical applications, diverging from the purely organic framework of the naphthalene derivative .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound ~550 (estimated) Naphthalene-dimethylamino Low aqueous solubility, organic
CAS 851477-20-8 413.42 Cyclohexyl-dimethylamino Moderate in polar aprotic solvents
Compound 1x ~500 (estimated) Naphthalene-methoxy Higher polarity than target
Ferrocene Derivative (CAS 1333260-44-8) 658.75 Ferrocene-phosphine Organometallic, lipid-soluble

Key Research Findings and Limitations

  • Advantages of Target Compound: The dimethylamino-naphthalene group may enhance binding to hydrophobic enzyme pockets, while trifluoromethyl groups improve pharmacokinetic stability .
  • Limitations: Limited solubility data and absence of explicit biological activity reports in the evidence necessitate further empirical validation.

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